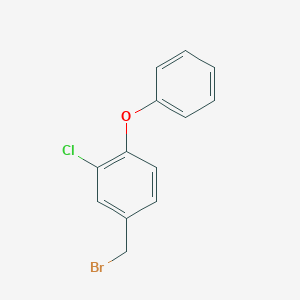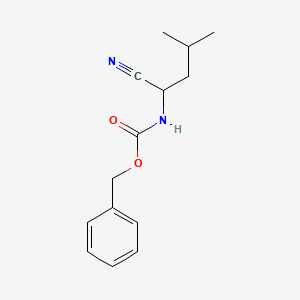![molecular formula C11H13ClF3NO2 B15305694 methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate:
Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the propanoate ester. This can be achieved using standard esterification conditions with methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, potentially converting them to less oxidized forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its potential biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the amino and ester functionalities.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethyl group, used in different chemical reactions.
Uniqueness
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the combination of its trifluoromethyl group, amino group, and ester functionality. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C11H13ClF3NO2 |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
YYHSKEJSOBUGNR-SBSPUUFOSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)
![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)


![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)

